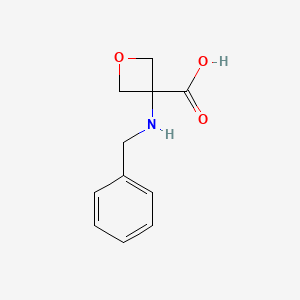
5-Bromo-3-metilpiridina-2-carboxamida
Descripción general
Descripción
5-Bromo-3-methylpyridine-2-carboxamide: is a chemical compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position makes this compound unique and useful in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-methylpyridine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug discovery efforts .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful building block in various industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-3-methylpyridine-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-methylpyridine-2-carboxamide may also interact with multiple targets.
Mode of Action
It is known that halogenation reactions, such as the introduction of bromine into a molecule, can increase the polarity of the molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that the bromine in 5-Bromo-3-methylpyridine-2-carboxamide may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with 5-bromo-3-methylpyridine-2-carboxamide, are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21505 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 5-Bromo-3-methylpyridine-2-carboxamide’s action are currently unknown . Given the broad-spectrum biological activities of similar compounds, it is likely that 5-bromo-3-methylpyridine-2-carboxamide may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-methylpyridine-2-carboxamide . For instance, the compound’s storage and shipping temperatures (ambient temperature) may affect its stability . Additionally, the compound’s physical form (solid) may influence its action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylpyridine-2-carboxamide typically involves the bromination of 3-methylpyridine-2-carboxamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of 5-Bromo-3-methylpyridine-2-carboxamide may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-3-methylpyridine-2-carboxamide or 5-amino-3-methylpyridine-2-carboxamide.
Coupling Products: Biaryl compounds with various substituents on the aromatic ring.
Comparación Con Compuestos Similares
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a carboxamide.
Uniqueness: 5-Bromo-3-methylpyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
5-bromo-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNANAVYPACJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284163 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-41-1 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

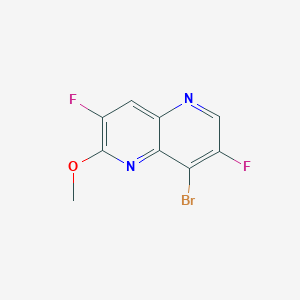
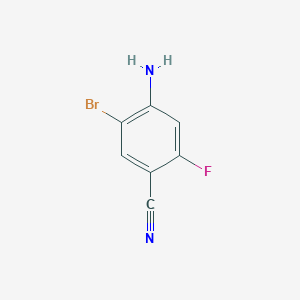
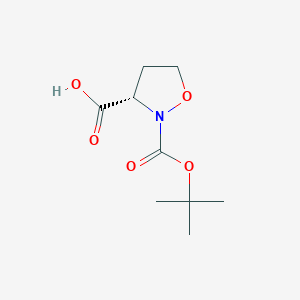
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
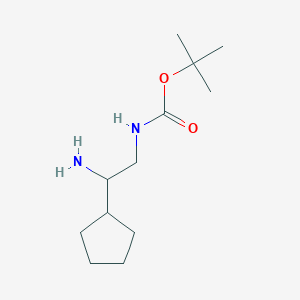

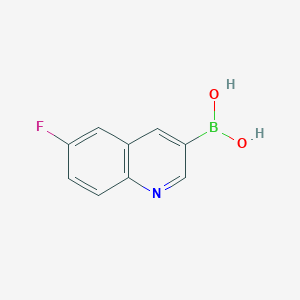
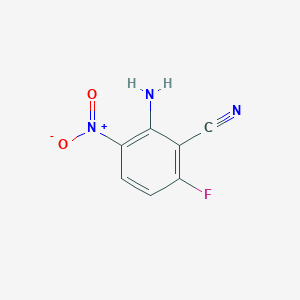

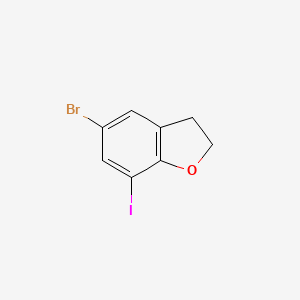
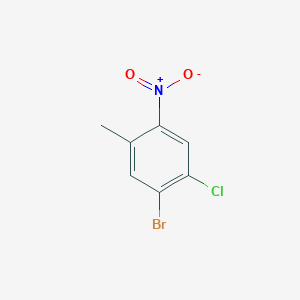
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
